REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5]C1C=CC=CC=1.[CH:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[C:14]([Cl:19])[CH:13]=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([Cl:28])[C:22]=1[Br:29]>[Fe]>[Br:29][C:22]1[CH:21]=[CH:26][C:25]([Cl:18])=[CH:24][C:23]=1[Cl:28].[Br:5][C:15]1[CH:16]=[C:17]([Cl:18])[CH:12]=[CH:13][C:14]=1[Cl:19].[Br:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([Cl:28])[CH:22]=1 |f:0.1.2.3|
|
Name
|
p-dichlorobenzenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)Cl)Cl)Br
|
Name
|
aluminum halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5]C1C=CC=CC=1.[CH:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[C:14]([Cl:19])[CH:13]=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([Cl:28])[C:22]=1[Br:29]>[Fe]>[Br:29][C:22]1[CH:21]=[CH:26][C:25]([Cl:18])=[CH:24][C:23]=1[Cl:28].[Br:5][C:15]1[CH:16]=[C:17]([Cl:18])[CH:12]=[CH:13][C:14]=1[Cl:19].[Br:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([Cl:28])[CH:22]=1 |f:0.1.2.3|
|
Name
|
p-dichlorobenzenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)Cl)Cl)Br
|
Name
|
aluminum halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5]C1C=CC=CC=1.[CH:12]1[C:17]([Cl:18])=[CH:16][CH:15]=[C:14]([Cl:19])[CH:13]=1.[Br:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([Cl:28])[C:22]=1[Br:29]>[Fe]>[Br:29][C:22]1[CH:21]=[CH:26][C:25]([Cl:18])=[CH:24][C:23]=1[Cl:28].[Br:5][C:15]1[CH:16]=[C:17]([Cl:18])[CH:12]=[CH:13][C:14]=1[Cl:19].[Br:20][C:21]1[CH:26]=[CH:25][C:24]([Cl:27])=[C:23]([Cl:28])[CH:22]=1 |f:0.1.2.3|
|
Name
|
p-dichlorobenzenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)Cl)Cl)Br
|
Name
|
aluminum halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |